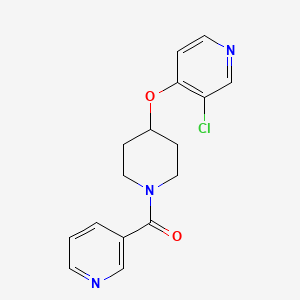
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
The compound may exhibit biological activity, making it a candidate for studies in biochemistry and pharmacology. Researchers might investigate its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. It might serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
Industrially, (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone could be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the Chloropyridine Intermediate: The synthesis begins with the chlorination of pyridine to form 3-chloropyridine.
Etherification: The 3-chloropyridine is then reacted with piperidine under basic conditions to form the (3-chloropyridin-4-yl)oxy)piperidine intermediate.
Coupling Reaction: Finally, the intermediate is coupled with pyridin-3-ylmethanone under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Wirkmechanismus
The mechanism by which (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone exerts its effects would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or ion channels. The compound might modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-(Pyridin-4-yloxy)piperidin-1-yl)(pyridin-3-yl)methanone: Similar structure but lacks the chlorine atom.
(4-((3-Bromopyridin-4-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone: Similar structure with a bromine atom instead of chlorine.
(4-((3-Fluoropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
The presence of the chlorine atom in (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone may confer unique chemical and biological properties, such as increased reactivity or altered binding affinity to molecular targets.
Eigenschaften
IUPAC Name |
[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c17-14-11-19-7-3-15(14)22-13-4-8-20(9-5-13)16(21)12-2-1-6-18-10-12/h1-3,6-7,10-11,13H,4-5,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYJAIDTLABKSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














